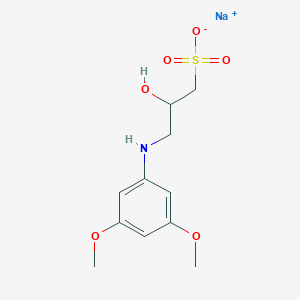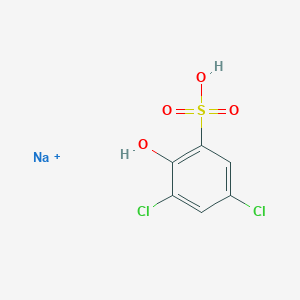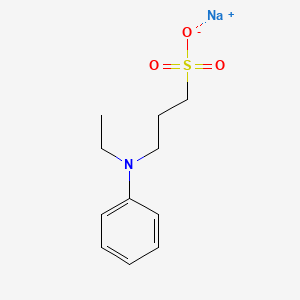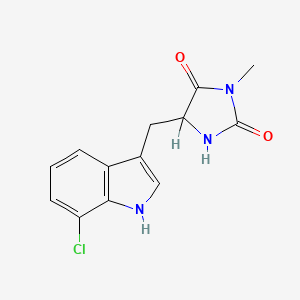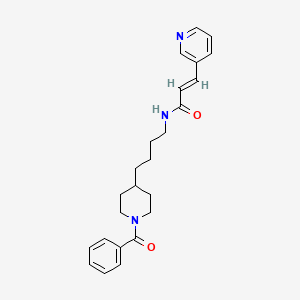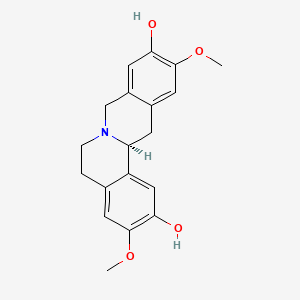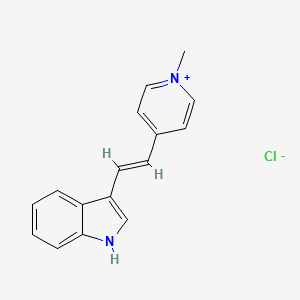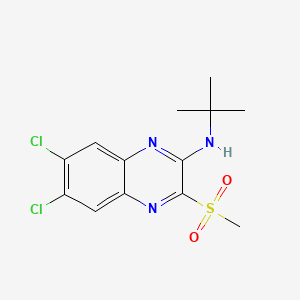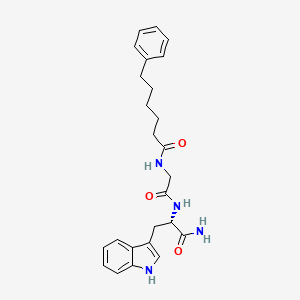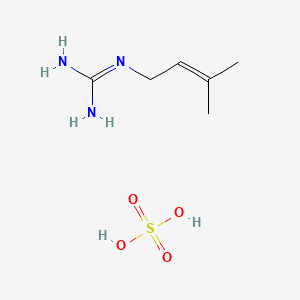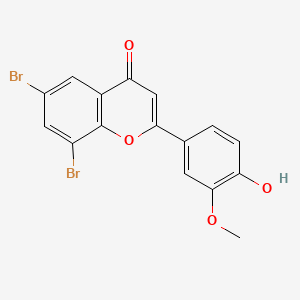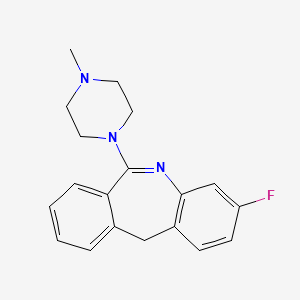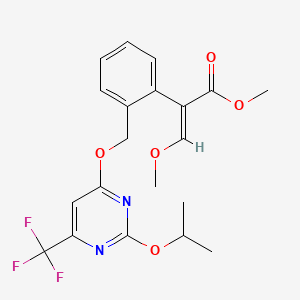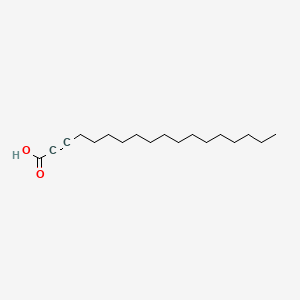
2-Octadecynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octadecynoic acid (2-ODA) is a naturally occurring fatty acid that has been found in various organisms, including bacteria, plants, and animals. It is a member of the fatty acid family and is characterized by the presence of a triple bond between the second and third carbon atoms from the end of the carbon chain. This unique structure gives 2-ODA its distinct properties and has made it an area of interest in scientific research.
Aplicaciones Científicas De Investigación
Dual Inhibition in Mycobacteria
2-Octadecynoic acid has been identified as having cidal activity against Mycobacterium smegmatis and Mycobacterium bovis BCG. It is capable of inhibiting both fatty acid biosynthesis and degradation in these mycobacteria, impacting essential pathways for their survival (Morbidoni et al., 2006).
Protein Palmitoylation in Mammalian Cells
2-Octadecynoic acid has been used as a probe for the identification and analysis of palmitoylated proteins in human cells. This research enhances understanding of protein trafficking, compartmentalization, and membrane tethering in cellular processes (Martin & Cravatt, 2009).
Synthesis of Phospholipids with Acetylenic Fatty Acids
Research involving 2-Octadecynoic acid includes its incorporation into glycerophosphatidylcholine, exploring its role in phospholipid biosynthesis. This work contributes to the broader understanding of unusual phospholipid properties (Pisch et al., 1997).
Agonist Activity in Diabetes Treatment
6-Octadecynoic acid, a derivative of 2-Octadecynoic acid, has been identified as a peroxisome proliferator-activated receptor γ (PPARγ) agonist. This discovery holds potential implications for treating diabetes and inhibiting fibrosis in hepatic stellate cells (Ohtera et al., 2013).
Antiprotozoal and Anticancer Activities
2-Octadecynoic acid shows promise in the fields of antiprotozoal and anticancer research, demonstrating effectiveness against specific parasites and in inhibiting the DNA topoisomerase IB enzyme in certain protozoa. It also exhibits antineoplastic activity, particularly against neuroblastoma cell lines (Carballeira, 2013).
Antifungal Properties
This acid has demonstrated potential in antifungal applications, particularly against strains of Candida albicans, including fluconazole-susceptible and -resistant strains. Its efficacy is comparable to established antifungal agents like amphotericin B and fluconazole (Li et al., 2003).
Propiedades
Número CAS |
2834-01-7 |
|---|---|
Nombre del producto |
2-Octadecynoic acid |
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
octadec-2-ynoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-15H2,1H3,(H,19,20) |
Clave InChI |
WEAGGGHXTMXZQA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC#CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC#CC(=O)O |
Sinónimos |
2-Octadecynoic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



